[2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1053059-18-9
VCID: VC8202165
InChI: InChI=1S/C7H12N2O/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3
SMILES: CC(C)C1=NC(=CO1)CN
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

[2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine

CAS No.: 1053059-18-9

Cat. No.: VC8202165

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

[2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine - 1053059-18-9

Specification

CAS No. 1053059-18-9
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name (2-propan-2-yl-1,3-oxazol-4-yl)methanamine
Standard InChI InChI=1S/C7H12N2O/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3
Standard InChI Key HFDWTIZIXXQZEG-UHFFFAOYSA-N
SMILES CC(C)C1=NC(=CO1)CN
Canonical SMILES CC(C)C1=NC(=CO1)CN

Introduction

Structural Identification and Nomenclature

Molecular Formula and Systematic Naming

The molecular formula of [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol for the free base and 176.64 g/mol for its hydrochloride salt . Its systematic IUPAC name is (2-isopropyl-1,3-oxazol-4-yl)methanamine, though it is also referred to as 4-(aminomethyl)-2-isopropyloxazole in chemical databases .

Stereochemical and Structural Features

The compound’s oxazole core consists of a five-membered ring containing one oxygen and one nitrogen atom. The 2-position is substituted with an isopropyl group (-CH(CH₃)₂), while the 4-position hosts a methanamine (-CH₂NH₂) moiety. The planar oxazole ring and the spatial arrangement of substituents influence its electronic properties and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValue/NotationSource
SMILESCC(C)C1=NC(=CO1)CN
InChIInChI=1S/C7H12N2O/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3,8H2,1-2H3
InChIKeyPSQPSAHNRDTZON-UHFFFAOYSA-N
Hydrochloride FormulaC₇H₁₃ClN₂O

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predicts CCS values for various adducts of the compound, which are critical for mass spectrometry-based identification :

Table 2: Collision Cross Section Predictions

Adductm/zCCS (Ų)
[M+H]⁺141.10224129.1
[M+Na]⁺163.08418139.6
[M-H]⁻139.08768131.5

Synthetic Methodologies

Key Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. One approach involves:

  • Formation of the oxazole ring: Reacting isobutyryl chloride with a β-ketoamine precursor to form the 2-isopropyl-substituted oxazole .

  • Introduction of the methanamine group: Functionalizing the 4-position via nucleophilic substitution or reductive amination .

Patent-Disclosed Derivatives

A 1994 patent (WO1994014436A1) describes derivatives of [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine as intermediates in retroviral protease inhibitors. For example, carbamate derivatives exhibit enhanced binding affinity to viral proteases due to the oxazole’s electron-deficient nature .

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